Intermedine

Übersicht

Beschreibung

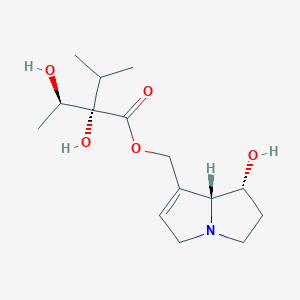

Intermedine is a pyrrolizidine alkaloid with the molecular formula C15H25NO5 and a molecular weight of 299.3627 g/mol . It is a naturally occurring compound found in various plants, particularly those belonging to the Boraginaceae family. Pyrrolizidine alkaloids are known for their hepatotoxic properties, and this compound is no exception. This compound has garnered attention due to its presence in medicinal plants and its potential toxicological effects.

Wirkmechanismus

Target of Action

Intermedine is a potent alkaloid

Biochemical Pathways

This compound is a type of pyrrolizidine alkaloid (PA), which are common constituents of plants and have serious hepatotoxicity It is known that pas can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of these metabolites are concentration and localization dependent .

Result of Action

This compound has been shown to inhibit angiogenesis in vitro and in vivo . It has also been associated with hepatotoxicity . In vitro, the combined cytotoxicity of this compound and another PA, lycopsamine, on human hepatocytes was examined. The combination inhibited the ability of the cells to proliferate, colonize, and migrate and induced hepatocytes apoptosis in a dose-dependent manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, DNA methylation, a potential mechanism by which the environment can shape gene expression and subsequent health outcomes, can be influenced by environmental factors . .

Biochemische Analyse

Biochemical Properties

Intermedine plays a crucial role in biochemical reactions, particularly in the context of neural progenitor cells (NPCs). It interacts with various enzymes and proteins within these cells, leading to significant cytotoxicity . The nature of these interactions is concentration-dependent, with higher concentrations of this compound leading to reduced cell viability .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In neural progenitor cells (NPCs), it influences cell function by reducing cell viability in a concentration-dependent manner

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules within the cell, leading to enzyme inhibition or activation and changes in gene expression. This results in significant cytotoxicity, particularly in neural progenitor cells (NPCs) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits significant cytotoxicity at 30 μM after 24 hours of exposure . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of intermedine involves several steps, typically starting from simpler organic compoundsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. extraction from plant sources involves processes such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Intermedin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Intermedin kann oxidiert werden, um N-Oxide zu bilden, die oft giftiger sind als die Stammverbindung.

Reduktion: Reduktionsreaktionen können Intermedin in weniger giftige Derivate umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxyl- oder Estergruppen auftreten, was zur Bildung verschiedener Derivate führt

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile können unter sauren oder basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören N-Oxide, reduzierte Derivate und substituierte Verbindungen, die jeweils unterschiedliche Grade an Toxizität und biologischer Aktivität aufweisen .

Wissenschaftliche Forschungsanwendungen

Intermedin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität und Toxizität von Pyrrolizidin-Alkaloiden zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, insbesondere in Hepatozyten.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und toxikologischen Risiken, insbesondere in pflanzlichen Arzneimitteln.

Industrie: Wird bei der Entwicklung analytischer Methoden zur Detektion von Pyrrolizidin-Alkaloiden in Lebensmitteln und pflanzlichen Produkten eingesetzt .

5. Wirkmechanismus

Intermedin entfaltet seine Wirkungen hauptsächlich durch die Bildung reaktiver Metaboliten, die an zelluläre Makromoleküle binden und so zu Zellschäden führen können. Die Verbindung wird in der Leber verstoffwechselt, wo sie pyrroliche Zwischenprodukte bildet, die Hepatotoxizität verursachen können. Diese Zwischenprodukte können oxidativen Stress, Mitochondrienfunktionsstörungen und Apoptose in Hepatozyten induzieren .

Ähnliche Verbindungen:

Lycopsamin: Ein weiteres Pyrrolizidin-Alkaloid mit ähnlichen hepatotoxischen Eigenschaften.

Indicin: Teilt strukturelle Ähnlichkeiten mit Intermedin und zeigt vergleichbare toxikologische Wirkungen.

Echinatin: Eine weitere verwandte Verbindung mit ähnlichen biologischen Aktivitäten .

Einzigartigkeit: Intermedin ist aufgrund seiner spezifischen strukturellen Merkmale und der besonderen Pfade, die es in biologischen Systemen beeinflusst, einzigartig. Sein Vorkommen in bestimmten Heilpflanzen macht es auch zu einer Verbindung, die sowohl für therapeutische als auch für toxikologische Studien von Interesse ist .

Vergleich Mit ähnlichen Verbindungen

Lycopsamine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.

Indicine: Shares structural similarities with intermedine and exhibits comparable toxicological effects.

Echinatine: Another related compound with similar biological activities .

Uniqueness: this compound is unique due to its specific structural features and the particular pathways it affects in biological systems. Its presence in certain medicinal plants also makes it a compound of interest for both therapeutic and toxicological studies .

Biologische Aktivität

Intermedine, a pyrrolizidine alkaloid (PA), is primarily derived from various plant species, particularly in the Crotalaria genus. This compound has garnered attention due to its significant biological activities, especially its hepatotoxic effects. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential health risks based on recent studies.

Overview of this compound

This compound is classified as a retronecine-type PA, characterized by its monoester structure. It is commonly found in several plants and can enter the human food chain through consumption of contaminated food or water. The increasing interest in this compound stems from its potential health risks associated with toxicity, particularly regarding liver damage.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of this compound on various cell lines, particularly hepatocytes. A pivotal study evaluated the toxicity of this compound on primary mouse hepatocytes and human liver cancer cells (HepG2). The findings revealed that this compound induces cell apoptosis through mitochondrial dysfunction and oxidative stress.

Key Findings:

- Cytotoxicity Assays : The cytotoxic effects were assessed using several assays including cell counting kit-8 (CCK-8), colony formation, and wound healing assays. Results indicated that this compound exhibited dose-dependent cytotoxicity across different cell lines.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound were determined as follows:

- Primary mouse hepatocytes: 165.13 µM

- HepD cells: 239.39 µM

- H22 cells: 161.82 µM

- HepG2 cells: 189.11 µM

| Cell Line | IC50 Value (µM) |

|---|---|

| Primary Mouse Hepatocytes | 165.13 |

| HepD Cells | 239.39 |

| H22 Cells | 161.82 |

| HepG2 Cells | 189.11 |

These values indicate that this compound has a pronounced inhibitory effect on H22 cells compared to other cell lines tested .

The mechanisms by which this compound exerts its toxic effects involve several pathways:

- Mitochondrial Dysfunction : this compound treatment leads to mitochondrial structural damage, as observed through transmission electron microscopy (TEM). This disruption results in the release of cytochrome c into the cytoplasm, triggering apoptosis via the caspase-3 pathway.

- Oxidative Stress : this compound induces excessive production of reactive oxygen species (ROS), contributing to cellular oxidative stress and subsequent apoptosis in hepatocytes.

- Calcium Homeostasis Disruption : Studies indicated that this compound affects intracellular calcium levels, leading to further mitochondrial damage and apoptosis .

Case Studies

- Hepatotoxicity Assessment : A study investigated the combined effects of this compound with other PAs like lycopsamine on HepD cells. The results demonstrated a synergistic increase in toxicity, emphasizing the need for careful evaluation of mixed PA exposures .

- Migration and Colony Formation : Further experiments showed that this compound significantly inhibited colony formation and migration abilities in HepD cells at concentrations as low as 75 µg/mL, highlighting its potential implications in cancer metastasis .

Health Risk Assessment

Given the widespread occurrence of this compound in various plants and its demonstrated hepatotoxicity, there is a pressing need for comprehensive risk assessments related to dietary exposure. The lack of extensive toxicological data complicates the evaluation of health risks associated with chronic exposure to this compound through food sources.

Eigenschaften

IUPAC Name |

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVQRJOGUKCEG-OPQSFPLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020073 | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10285-06-0 | |

| Record name | (+)-Intermedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10285-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Intermedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Intermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INTERMEDINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC9FEP81A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Intermedine's toxicity is primarily attributed to its metabolism in the liver. While the parent alkaloid is relatively inert, it undergoes enzymatic transformation into highly reactive pyrrolic metabolites. These metabolites can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, genotoxicity, and potentially, tumor development. [, , , ] One specific reactive metabolite, 1-formyl-7-hydroxy-6,7-dihydro-5H-pyrrolizine (9-CHO-DHP), has been identified as a key player in this process. []

ANone: Research suggests that this compound's metabolites can trigger both mitochondria-mediated and ER-mediated apoptosis (programmed cell death) in hepatocytes. This occurs through the induction of oxidative stress (excessive reactive oxygen species production), disruption of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade. [, ] Additionally, this compound can elevate intracellular calcium levels, activating the PERK/eIF2α/ATF4/CHOP apoptotic pathway. []

ANone: this compound has the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol. []

ANone: this compound's structure is confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Specific proton (1H) and carbon (13C) NMR signals, along with characteristic fragmentation patterns in MS, are used to differentiate this compound from other PAs, including its diastereoisomer, lycopsamine. [, , , , ]

ANone: While this compound's structure contains the core features associated with PA toxicity, the presence and position of functional groups on the molecule can influence its overall toxicity. For instance, the stereochemistry at the C7 position differentiates this compound from its diastereoisomer, lycopsamine. [, ] While both are hepatotoxic, they may exhibit differences in potency or metabolic pathways. Additionally, modifications such as acetylation at the C7 position can further modulate the toxicity of this compound. [, , ]

ANone: While there are no regulations explicitly targeting this compound, its presence as a PA in food and feed products is a growing concern for regulatory agencies like the European Food Safety Authority (EFSA). These agencies have set limits on the acceptable daily intake of certain PAs to minimize human exposure and potential health risks. [, , , ]

ANone: this compound, like other 1,2-unsaturated PAs, is primarily known for its hepatotoxicity. Ingestion of this compound-containing plants or contaminated products can lead to liver damage, ranging from mild inflammation to severe necrosis (cell death), cirrhosis (scarring), and potentially, liver failure. [, , , , , ]

ANone: Yes, chronic exposure to low levels of this compound, even below the acute toxicity threshold, has been linked to an increased risk of liver cancer (hepatocellular carcinoma) in experimental animal models. [, , ]

ANone: Research has identified specific DNA adducts formed by the reactive metabolites of this compound. These adducts, notably those derived from (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), show promise as potential biomarkers for assessing PA exposure and the risk of liver tumor initiation. []

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often using electrospray ionization (ESI), is widely employed for identifying and quantifying this compound and other PAs in plant material, food products, and biological samples. [, , , , , , , , , ] Gas chromatography-mass spectrometry (GC-MS) is also used for PA analysis, particularly when dealing with volatile derivatives. [, , ] The choice of method often depends on the specific matrix, required sensitivity, and the range of PAs being analyzed.

ANone: this compound often co-occurs with its diastereoisomer, lycopsamine, and other structurally similar PAs. Chromatographic techniques like HPLC or GC are essential for separating these isomers and other PAs based on their physicochemical properties, allowing for accurate identification and quantification of individual alkaloids. Low-temperature chromatography, specifically at 5°C, has proven particularly effective in resolving this compound and lycopsamine. []

ANone: this compound research exemplifies the importance of a multidisciplinary approach, drawing upon expertise from fields such as:

- Plant Science/Botany: Understanding the distribution, ecological roles, and biosynthesis of this compound in various plant species. [, , , , , , , , , , ]

- Analytical Chemistry: Developing and refining analytical techniques for accurate identification and quantification of this compound in complex matrices. [, , , , , , , , , , ]

- Toxicology: Investigating the mechanisms of this compound toxicity, identifying potential biomarkers of exposure, and assessing human health risks. [, , , , , , , , , ]

- Food Science and Technology: Monitoring and mitigating this compound contamination in food and feed products to ensure consumer safety. [, , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.